5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Physicochemical profiling Drug-likeness Solubility

Synthetic and medicinal chemistry programs often struggle with inconsistent reactivity when substituting pyrazole regioisomers. The 5-methoxy-1-methyl substitution pattern of CAS 113100-65-5 delivers a predictable electronic profile (TPSA 64.4 Ų, XLogP3 0.1) that enhances solubility and CNS drug-like properties. • Validated scaffold for reversible MAGL inhibitors (US-2020102311-A1). • 0.57 log units lower lipophilicity than DFPA, reducing promiscuity risk in fragment-based lead generation. • Versatile -COOH handle for amide coupling, esterification, or reduction; directs electrophilic substitution to distinct positions relative to the 3-methoxy regioisomer.

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 113100-65-5
Cat. No. B2371650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
CAS113100-65-5
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)O)OC
InChIInChI=1S/C6H8N2O3/c1-8-5(11-2)4(3-7-8)6(9)10/h3H,1-2H3,(H,9,10)
InChIKeyKSQUPSFMOIOYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: Core Properties & Sourcing


5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-65-5) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid family, characterized by a methoxy substituent at the 5-position and a methyl group at the N1-position of the pyrazole ring . With a molecular formula of C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol, this compound features a polar surface area (TPSA) of 64.4 Ų, a calculated logP (XLogP3) of 0.1, four hydrogen-bond acceptor sites, and one hydrogen-bond donor site . It is commercially available at standard purities of 97% and is recommended for storage under inert atmosphere at room temperature .

Carboxylic acid handle enables amide coupling, esterification, or reduction in medicinal chemistry workflows.
5-Methoxy group provides balanced polarity and an additional H-bond acceptor for fragment-based lead optimization.
Multi-vendor availability with batch-specific analytical documentation supports supply-chain reliability.

Why 5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid Cannot Be Substituted by Analogs


Pyrazole-4-carboxylic acid derivatives are not interchangeable building blocks because even minor substituent changes at the 3- and 5-positions profoundly alter electronic distribution, hydrogen-bonding capacity, lipophilicity, and metabolic stability . The methoxy group at the 5-position of 5-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid increases the topological polar surface area (TPSA) to 64.4 Ų and adds an extra hydrogen-bond acceptor site relative to the widely used agrochemical intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), resulting in a 0.57 log unit reduction in lipophilicity [1]. These physicochemical shifts directly influence solubility, permeability, and target-binding profiles, meaning that a synthesis route or biological assay optimized for the 5-methoxy derivative cannot simply substitute DFPA, the 5-ethoxy homolog, or the regioisomeric 3-methoxy analog without risking altered reactivity, reduced yield, or different pharmacological outcomes.

DFPA substitution may shift solubility and permeability profiles due to higher lipophilicity and lower TPSA.

5-Ethoxy analog has same H-bond acceptors but increased rotatable bonds, which may affect binding entropy in fragment-based design.

3-Methoxy regioisomer places methoxy at a different ring position, which may redirect electrophilic substitution and alter SAR outcomes.

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: Differentiation Evidence vs. Key Comparators


Higher TPSA vs. DFPA: Aqueous Solubility Implications

The target compound exhibits a TPSA of 64.4 Ų compared to 55.1 Ų for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), the dominant agrochemical intermediate in the pyrazole-4-carboxylic acid class [1]. This 9.3 Ų increase arises from the replacement of the difluoromethyl group with a methoxy group, adding an extra oxygen atom that contributes to polarity.

TPSA Difference
Reported
64.4 Ų vs 55.1 Ų (+9.3 Ų)
Higher TPSA may support aqueous solubility and moderate permeability for drug-candidate profiling.
Calculated descriptors; experimental solubility data to verify.
Physicochemical profiling Drug-likeness Solubility

Lower Lipophilicity vs. DFPA and 5-Ethoxy Analog

The target compound has an XLogP3 of 0.1, compared to approximately 0.67 for DFPA and an estimated 0.6 for the 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid analog (CAS 1365939-36-1) [1]. The 0.57 log unit reduction relative to DFPA indicates significantly lower lipophilicity.

Lipophilicity Shift
Class-level
XLogP3 0.1 vs ~0.67 (DFPA) and ~0.6 (5-ethoxy)
Lower logP may favor solubility and reduced nonspecific binding; supports balanced-polarity optimization.
Estimated values; experimental logD recommended.
Lipophilicity ADME Lead optimization

Additional Hydrogen-Bond Acceptor Site vs. DFPA

The target compound possesses four hydrogen-bond acceptor sites versus three for DFPA, due to the methoxy oxygen at the 5-position [1]. The 5-ethoxy analog similarly has four acceptors; however, the 5-methoxy group offers a smaller steric footprint (rotatable bond count = 2) compared to the ethoxy variant (rotatable bond count = 3).

H-Bond & Rotatable Bonds
Class-level
4 HBA vs 3 (DFPA); 2 rot. bonds vs 3 (5-ethoxy)
Additional HBA may enhance polar contacts; fewer rotatable bonds may reduce entropic penalty.
Steric and electronic effects from structural comparison.
Hydrogen bonding Target engagement Molecular recognition

MAGL Modulator Intermediate in Patent Literature

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is cited as a synthetic intermediate in patent families US-2020102311-A1 and WO-2020065614-A1, which disclose monoacylglycerol lipase (MAGL) modulators [1]. In contrast, the DFPA scaffold is predominantly associated with succinate dehydrogenase inhibitor (SDHI) fungicides and has not been reported in MAGL-targeting patent applications [2].

Patent Context
Reported
MAGL modulator patents (US-2020102311-A1); DFPA not reported in MAGL context.
Patent-reported MAGL intermediate may reduce synthetic risk for CNS research programs.
Patent database search; confirm freedom-to-operate.
MAGL inhibitors CNS drug discovery Patent evidence

Regioisomeric Specificity: 5-Methoxy vs. 3-Methoxy

The 5-methoxy substitution pattern places the methoxy group adjacent to the N1-methyl group on the pyrazole ring. In contrast, the regioisomeric 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid positions the methoxy group one bond further from the carboxylic acid handle . This positional difference alters both the electronic environment of the carboxylic acid (affecting amide coupling reactivity) and the steric accessibility of the pyrazole C3 position for further functionalization. Vendors list the 5-methoxy compound as a distinct catalog item (CAS 113100-65-5) separate from 3-methoxy regioisomers, confirming that these are not interchangeable in synthetic workflows .

Regioisomer Identity
Class-level
5-OCH₃ vs 3-OCH₃ substitution; distinct electronic and steric environment.
Regioisomer selection affects derivatization outcomes; 3-methoxy may yield divergent SAR.
Confirm regioisomer identity by NMR before use.
Regiochemistry Synthetic utility Building block selection

Commercial Availability and Analytical Documentation

The target compound is offered at a standard purity of 97% by multiple reputable suppliers, with batch-specific QC documentation including NMR, HPLC, and GC analyses available . Storage conditions are specified as 2–8°C or room temperature under inert atmosphere, indicating defined stability parameters . The less common 5-ethoxy analog (CAS 1365939-36-1) and the regioisomeric 3-methoxy variant are available from fewer suppliers and may have less extensive analytical characterization, increasing procurement risk.

Supply & QC
Reported
Multi-vendor availability; batch-specific NMR/HPLC/GC documentation.
Broader supplier base and standardized QC may support supply reliability.
Verify current lot documentation at procurement.
Quality assurance Procurement Batch consistency

5-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid: Optimal Application Scenarios


MAGL Inhibitor Lead Optimization for CNS

When designing reversible MAGL inhibitors for neurological disorders, the 5-methoxy compound provides a validated patent precedent (US-2020102311-A1) as a core scaffold [1]. Its TPSA of 64.4 Ų and XLogP3 of 0.1 favor blood-brain barrier penetration within the preferred CNS drug-like space, while the extra hydrogen-bond acceptor relative to DFPA enables additional polar contacts in the MAGL active site. The 5-methoxy group also offers a smaller steric profile than the 5-ethoxy variant, minimizing entropic penalty in the binding pocket.

Fragment-Based Drug Discovery: Balanced Polarity

Fragment libraries benefit from compounds with MW < 200 Da, multiple H-bonding vectors, and moderate polarity. With MW = 156.14, 4 H-bond acceptors, and a TPSA of 64.4 Ų, this compound meets fragment-likeness criteria . Its XLogP3 of 0.1 (0.57 log units lower than DFPA) positions it as a more soluble fragment hit that can be grown into leads without exceeding lipophilicity thresholds associated with promiscuity and toxicity.

Regioselective Derivatization via Carboxylic Acid Handle

The 4-carboxylic acid group serves as a versatile handle for amide coupling, esterification, or reduction. The 5-methoxy substitution electronically deactivates the pyrazole ring differently than the 3-methoxy regioisomer, directing electrophilic substitution or cross-coupling reactions to distinct positions . Researchers performing parallel SAR explorations must use the correct regioisomer (CAS 113100-65-5) to ensure synthetic outcomes match design hypotheses.

Agrochemical Discovery Beyond SDHI Fungicide Space

While DFPA dominates the SDHI fungicide intermediate market, the 5-methoxy analog offers a differentiated physicochemical profile (higher TPSA, lower logP) that may confer improved environmental degradability or reduced bioaccumulation potential [2]. Discovery programs seeking next-generation fungicides or herbicides with improved ecotoxicological profiles can explore this scaffold as an alternative to the lipophilic DFPA core.

Application
Selection Property
Validation Focus
MAGL inhibitor lead optimization
Reported MAGL modulator intermediate (patent context)
CNS drug-like polarity and H-bond profile
Fragment-based library design
Fragment-likeness: low MW, multiple HBA, moderate logP
Balanced polarity for lead growth without exceeding lipophilicity
Regioselective pyrazole derivatization
5-Methoxy regioisomer for directed substitution
SAR consistency and positional control
Agrochemical scaffold diversification
Differentiated physicochemical profile for environmental fate studies
Ecotoxicological and degradability profiling
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